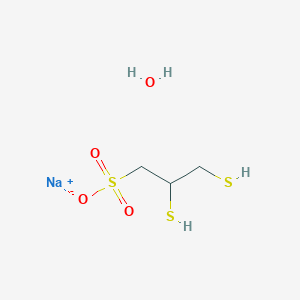
2,3-二巯基丙磺酸钠一水合物
描述
Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chelating agent primarily used for binding heavy metals. It is known for its ability to form stable complexes with metal ions, facilitating their excretion from the body. This compound is particularly effective in treating heavy metal poisoning, such as arsenic, mercury, and lead .
科学研究应用
Sodium 2,3-dimercaptopropanesulfonate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove metal contaminants from samples.
Biology: Employed in studies involving metal ion transport and detoxification mechanisms.
Medicine: Utilized in chelation therapy for treating heavy metal poisoning.
Industry: Applied in processes requiring the removal of heavy metals from industrial waste streams.
作用机制
Target of Action
Sodium 2,3-dimercaptopropanesulfonate monohydrate, also known as Sodium 2,3-dimercaptopropane-1-sulfonate hydrate, primarily targets heavy metals in the body . It acts as a chelating agent , binding to these heavy metals and facilitating their removal .
Mode of Action
The compound contains sulfhydryl groups that have a high affinity for heavy metals. When it encounters a heavy metal, it binds to it, forming a stable complex . This process neutralizes the metal’s toxicity and allows it to be excreted from the body .
Biochemical Pathways
For example, lead and mercury can disrupt enzyme function, so their removal could restore normal enzymatic activity .
Pharmacokinetics
The resulting complexes are then likely excreted in the urine .
Result of Action
The primary result of Sodium 2,3-dimercaptopropanesulfonate monohydrate’s action is the reduction of heavy metal toxicity . By binding to heavy metals and facilitating their excretion, it can alleviate symptoms of heavy metal poisoning and reduce the risk of long-term health effects .
Action Environment
The efficacy and stability of Sodium 2,3-dimercaptopropanesulfonate monohydrate can be influenced by various environmental factors. For example, the presence of other substances that bind to sulfhydryl groups could potentially interfere with its chelating activity. Additionally, factors such as pH and temperature could potentially affect its stability .
生化分析
Biochemical Properties
Sodium 2,3-dimercaptopropanesulfonate monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of chelates with heavy metals .
Cellular Effects
The effects of Sodium 2,3-dimercaptopropanesulfonate monohydrate on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sodium 2,3-dimercaptopropanesulfonate monohydrate involves its binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2,3-dimercaptopropanesulfonate monohydrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium 2,3-dimercaptopropanesulfonate monohydrate can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sodium 2,3-dimercaptopropanesulfonate monohydrate is involved in several metabolic pathways, interacting with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Sodium 2,3-dimercaptopropanesulfonate monohydrate is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimercaptopropanesulfonate monohydrate typically involves the following steps:
Reaction of 2-propen-1-ol with carbon disulfide: This reaction produces 2-dithiopropanol.
Reaction of 2-dithiopropanol with sodium hydroxide: This step yields sodium 2,3-dimercaptopropanesulfonate.
Crystallization: The resulting solution is evaporated to obtain the crystalline form of sodium 2,3-dimercaptopropanesulfonate monohydrate.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration of reactants to achieve consistent product quality.
Types of Reactions:
Oxidation: Sodium 2,3-dimercaptopropanesulfonate monohydrate can undergo oxidation reactions, where the thiol groups are oxidized to disulfides.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents that can break disulfide bonds back into thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- Sodium 3-mercapto-1-propanesulfonate
- 2,3-Dimercapto-1-propanol
- Mercaptosuccinic acid
- Sodium 2-mercaptoethanesulfonate
Comparison: Sodium 2,3-dimercaptopropanesulfonate monohydrate is unique due to its dual thiol groups, which provide strong binding affinity for metal ions. Compared to similar compounds, it offers higher stability and efficacy in chelation therapy. For instance, while sodium 3-mercapto-1-propanesulfonate and 2,3-dimercapto-1-propanol also possess thiol groups, they may not form as stable complexes with metal ions as sodium 2,3-dimercaptopropanesulfonate monohydrate .
属性
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHNMQFDVIWGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046607 | |
| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207233-91-8 | |
| Record name | Sodium 2,3-dimercapto-1-propanesulfonate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH52SRB8Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Sodium 2,3-dimercaptopropanesulfonate monohydrate crucial for detecting unbound Phytochelatin 2 in plant extracts, as highlighted in the research?
A1: The research paper demonstrates that Sodium 2,3-dimercaptopropanesulfonate monohydrate acts as a chelating agent with a high affinity for mercury (Hg). [] This characteristic is essential for detecting unbound Phytochelatin 2 (PC2) in plant extracts.
- Strong Hg binding: Sodium 2,3-dimercaptopropanesulfonate monohydrate effectively sequesters Hg ions from stable Hg-PC complexes (mPC-nHg) present in plant extracts. []
- PC2 release: This sequestration disrupts the equilibrium, causing the release of previously bound PC2. []
- Detection & Quantification: Once freed from the strong Hg binding, PC2 can be detected and quantified using techniques like high-performance liquid chromatography coupled to electrospray tandem mass spectrometry and inductively coupled plasma mass spectrometry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


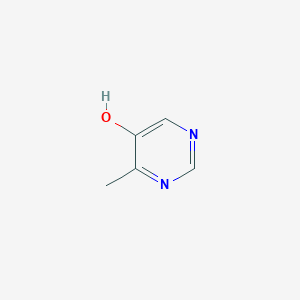


![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
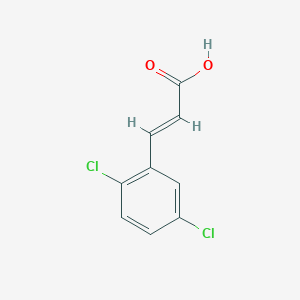
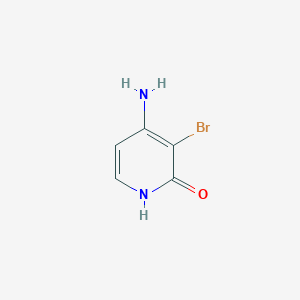
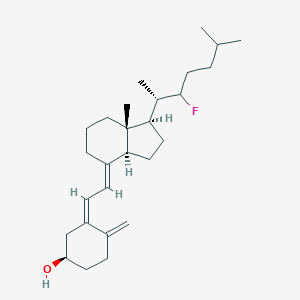

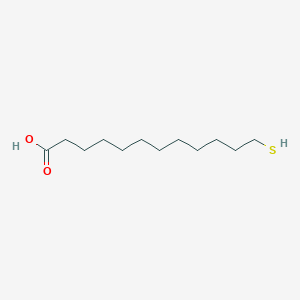
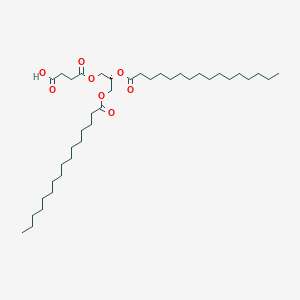
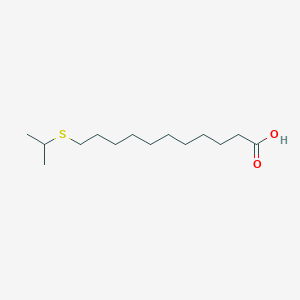
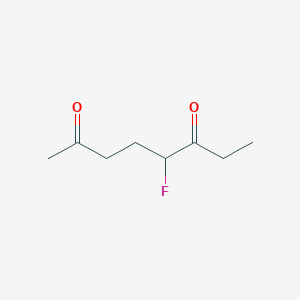
![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)

